molecular formula C7H15NO B1656186 N-Propylbutyramide CAS No. 5129-73-7

N-Propylbutyramide

Cat. No.: B1656186
CAS No.: 5129-73-7
M. Wt: 129.2 g/mol
InChI Key: TUDFZSGUEDLTJC-UHFFFAOYSA-N
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Description

N-Propylbutyramide: is an organic compound belonging to the class of amides. It is characterized by the presence of a butanamide backbone with a propyl group attached to the nitrogen atom. The molecular formula of this compound is C7H15NO . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Amidation: One common method for synthesizing N-Propylbutyramide involves the direct amidation of butanoic acid with propylamine. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Acid Chloride Route: Another method involves the reaction of butanoyl chloride with propylamine. This reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide.

    Substitution: Alkyl halides or acyl chlorides.

Major Products:

    Hydrolysis: Butanoic acid and propylamine.

    Oxidation: Butanoic acid and propylamine derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • N-Propylbutyramide is used as an intermediate in the synthesis of various organic compounds.
  • It serves as a building block for the preparation of more complex molecules.

Biology:

  • This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine:

  • Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs.

Industry:

Mechanism of Action

The mechanism of action of N-Propylbutyramide involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Butanamide: The parent compound without the propyl group.

    Propionamide: A shorter-chain amide with similar properties.

    Acetamide: An even shorter-chain amide with distinct properties.

Comparison:

Conclusion

This compound is a versatile compound with significant applications in various fields Its unique chemical structure allows it to participate in a range of chemical reactions, making it valuable for research and industrial purposes

Properties

IUPAC Name

N-propylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-3-5-7(9)8-6-4-2/h3-6H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDFZSGUEDLTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282578
Record name Butanamide, N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5129-73-7
Record name N-Propylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5129-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n-Propylbutanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanamide, N-propyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26636
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanamide, N-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-PROPYLBUTANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMV7258F72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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